molecular formula C21H22N2O4S B13364717 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide

Cat. No.: B13364717
M. Wt: 398.5 g/mol
InChI Key: OYGKBLUDKPCNAI-UHFFFAOYSA-N
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Description

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide is an organic compound that features a benzamide core with a sulfonyl group attached to a naphthyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide typically involves the reaction of 4-butoxy-1-naphthalenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxy-1-naphthalenesulfonyl chloride: A precursor in the synthesis of 2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide.

    2-Aminobenzamide: Another precursor used in the synthesis.

    Sulfonamide derivatives: Compounds with similar sulfonyl groups attached to aromatic rings.

Uniqueness

This compound is unique due to its specific combination of a benzamide core with a naphthyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(4-butoxynaphthalen-1-yl)sulfonylamino]benzamide

InChI

InChI=1S/C21H22N2O4S/c1-2-3-14-27-19-12-13-20(16-9-5-4-8-15(16)19)28(25,26)23-18-11-7-6-10-17(18)21(22)24/h4-13,23H,2-3,14H2,1H3,(H2,22,24)

InChI Key

OYGKBLUDKPCNAI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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